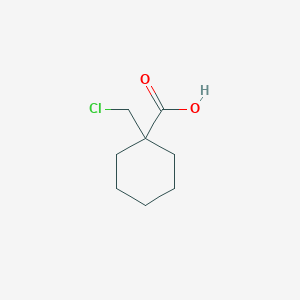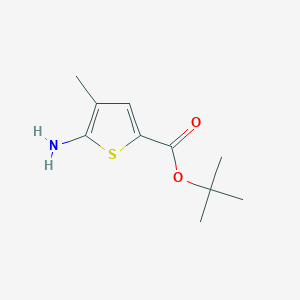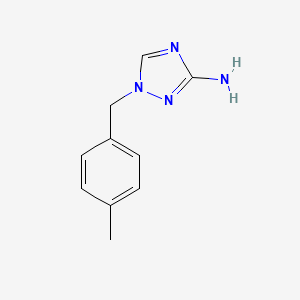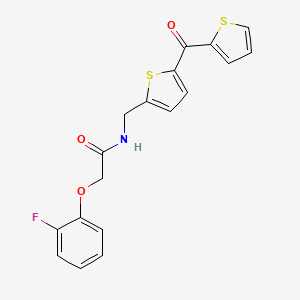
2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is a synthetic organic compound that features a thiadiazole ring, a fluorophenyl group, and an acrylonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile typically involves multi-step organic reactions. One possible route could include:
Formation of the Thiadiazole Ring: Starting from a suitable precursor, such as thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Formation of the Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction involving an aldehyde and a nitrile compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiadiazole ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation may be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals targeting specific biological pathways or diseases.
Industry
In industry, such compounds could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile would depend on its specific biological target. Potential mechanisms could involve:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression or replication.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-phenylacrylonitrile: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile: The fluorine atom is in a different position, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in the 2-position of the phenyl ring in 2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile may confer unique properties, such as increased lipophilicity, altered electronic effects, and enhanced binding affinity to biological targets.
Propiedades
IUPAC Name |
(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4S/c12-9-4-2-1-3-7(9)5-8(6-13)10-15-16-11(14)17-10/h1-5H,(H2,14,16)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNGKMYUXAYICJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NN=C(S2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NN=C(S2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide](/img/structure/B2666449.png)

![4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2666453.png)
![2-Amino-4-(2-bromophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2666454.png)


![{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B2666458.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2666460.png)

![4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2666462.png)

